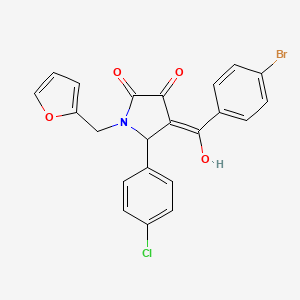

4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Description

The compound 4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolone core substituted with aromatic and heteroaromatic groups. Its structure includes:

- 4-Bromobenzoyl (R1): An electron-withdrawing group enhancing electrophilic reactivity.

- 4-Chlorophenyl (R2): A halogenated aryl group contributing to lipophilicity.

- 2-Furylmethyl (R3): A heterocyclic substituent influencing solubility and steric interactions.

- 3-Hydroxy group: A polar moiety enabling hydrogen bonding.

Properties

IUPAC Name |

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrClNO4/c23-15-7-3-14(4-8-15)20(26)18-19(13-5-9-16(24)10-6-13)25(22(28)21(18)27)12-17-2-1-11-29-17/h1-11,19,26H,12H2/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMGOCJAODXHDA-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CN2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolone ring.

Introduction of Substituents: The bromobenzoyl, chlorophenyl, and furylmethyl groups are introduced through various substitution reactions. These steps often require the use of reagents such as bromobenzoyl chloride, chlorophenylboronic acid, and furylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromobenzoyl and chlorophenyl groups to their respective hydrogenated forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromobenzoyl and chlorophenyl positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) or Grignard reagents under anhydrous conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of hydrogenated derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the pyrrolone core significantly influence melting points, yields, and molecular weights. Key comparisons include:

Table 1: Comparative Analysis of Pyrrol-2-One Derivatives

Key Observations:

- Melting Points : Larger substituents (e.g., tert-butyl in compound 20) increase melting points due to enhanced crystallinity, while trifluoromethyl groups (compound 25) reduce melting points, likely due to steric hindrance .

- Yields : Electron-donating groups (e.g., 4-tert-butylphenyl in compound 20) improve yields (62%), whereas strong electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in compound 25) drastically reduce yields (9%) .

- Molecular Weight : The target compound’s molecular weight (~472.7) exceeds most analogs due to bromine and chlorine atoms, suggesting higher lipophilicity compared to compounds like 29 (MW 386.12) .

Electronic and Steric Effects

- Halogenated Aryl Groups : The 4-chlorophenyl group in the target compound is analogous to 3-chlorophenyl in compound 27. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets .

- Heteroaromatic Substitutents : The 2-furylmethyl group in the target compound differs from 2-hydroxypropyl in analogs. Furyl’s π-electron system may facilitate interactions with aromatic residues in enzymes, while hydroxypropyl improves aqueous solubility .

Structure-Activity Relationship (SAR) Insights

- Halogen Effects: Bromine and chlorine substituents (target compound) likely enhance bioactivity compared to non-halogenated analogs by increasing membrane permeability and target affinity .

- Hydroxy Group : The 3-hydroxy moiety is critical for hydrogen bonding, as seen in compound 29’s interaction studies .

- Aroyl vs.

Biological Activity

The compound 4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may contribute to its biological properties. The presence of bromine and chlorine substituents is particularly noteworthy as these halogens can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : It may inhibit or activate specific enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing various cellular signaling processes.

- Gene Expression Alteration : It may affect the expression of genes associated with its pharmacological effects.

Antibacterial Activity

Research indicates that compounds similar to this pyrrolone derivative exhibit significant antibacterial properties. For example, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies:

- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have demonstrated strong inhibitory effects on AChE, which is relevant for treating neurodegenerative diseases like Alzheimer's .

- Urease Inhibition : Some derivatives have shown promising urease inhibitory activity, which could be beneficial in managing infections caused by urease-producing bacteria .

Study 1: Antibacterial Efficacy

In a recent study, a series of pyrrolone derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that compounds with similar substituents to 4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibited significant inhibition against pathogenic bacteria. The most active compounds had IC50 values ranging from 2.14 µM to 6.28 µM against various strains .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition properties of related compounds. It was found that several derivatives exhibited high levels of inhibition against AChE and urease, making them potential candidates for further development as therapeutic agents. The IC50 values for these inhibitors were significantly lower than those of standard reference drugs, indicating superior efficacy .

Data Summary Table

Q & A

Basic Question: What are the established synthetic routes for this pyrrolone derivative, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via base-assisted cyclization of substituted benzaldehydes and hydroxy-pyrrolone precursors. For example, analogous compounds (e.g., 5-(4-chlorophenyl)-3-hydroxy derivatives) are prepared by reacting substituted benzaldehydes with hydroxy-pyrrolones in polar aprotic solvents like DMSO, using NaH as a base . Yield optimization requires precise stoichiometric ratios (e.g., 1.0 equiv aldehyde) and controlled reaction times (3–24 hours). Lower yields (e.g., 46% in ) may arise from competing side reactions; purification via column chromatography or recrystallization improves purity. Adjusting substituents on the benzaldehyde (e.g., electron-withdrawing groups like -Cl or -Br) can stabilize intermediates and enhance cyclization efficiency .

Basic Question: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

A multi-spectroscopic approach is essential:

- 1H/13C NMR : Key signals include the hydroxyl proton (δ ~10–12 ppm) and furylmethyl protons (δ ~6.5–7.5 ppm). Aromatic protons from bromobenzoyl and chlorophenyl groups appear as distinct multiplet clusters .

- HRMS : Validates molecular weight (e.g., observed [M+H]+ m/z 386.1232 vs. calculated 386.1081 in ).

- FTIR : Confirms hydroxyl (broad ~3200 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) stretches .

- X-ray crystallography (if applicable): Resolves stereochemistry and hydrogen-bonding networks, as seen in related pyrrolone derivatives .

Advanced Question: How do substituent variations on the aryl groups influence bioactivity or physicochemical properties?

Methodological Answer:

Systematic structure-activity relationship (SAR) studies involve:

- Electron-withdrawing groups (EWGs) : Bromobenzoyl and chlorophenyl groups enhance metabolic stability by reducing electron density, as observed in analogs with higher melting points (e.g., 235–237°C for chloro-substituted derivatives ).

- Hydrophilic substituents : Introducing -OH or -NH2 (e.g., 5-(4-aminophenyl) in ) improves solubility but may reduce membrane permeability.

- Steric effects : Bulky groups (e.g., 4-tert-butyl in ) can hinder target binding, necessitating molecular docking simulations to predict steric clashes.

Advanced Question: How should researchers resolve contradictory spectroscopic or crystallographic data for this compound?

Methodological Answer:

Contradictions often arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvated) yield varying melting points or NMR splitting patterns. Use DSC/TGA to identify hydration states .

- Dynamic equilibria : Tautomerism between keto-enol forms can obscure NMR signals. Low-temperature NMR or DFT calculations clarify dominant tautomers .

- Impurity interference : Trace solvents (e.g., DMSO) may overlap with analyte signals. Repurify via preparative HPLC and reacquire spectra under dry conditions .

Advanced Question: What strategies improve reaction selectivity in multi-step syntheses of similar pyrrolone derivatives?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) using TBS or acetyl during benzoylation steps to prevent undesired side reactions .

- Catalytic systems : Transition-metal catalysts (e.g., Pd for cross-couplings) enable regioselective arylations, as demonstrated in triazole-linked analogs .

- Solvent effects : Non-polar solvents (e.g., toluene) favor cyclization over hydrolysis in moisture-sensitive steps .

Advanced Question: What analytical methods are critical for assessing purity and stability under experimental conditions?

Methodological Answer:

- HPLC-PDA : Quantifies purity (>95%) and detects degradation products (e.g., hydrolyzed furylmethyl groups) .

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor changes via LC-MS .

- Mass balance analysis : Combines NMR and HPLC data to account for all species in reaction mixtures, ensuring accurate yield calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.